![molecular formula C17H14ClFN2O2 B12050645 2-Hydroxyethylflurazepam-D4](/img/structure/B12050645.png)
2-Hydroxyethylflurazepam-D4
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Overview
Description
2-Hydroxyethylflurazepam-D4 is a deuterated form of 2-Hydroxyethylflurazepam, which is a primary metabolite of the benzodiazepine flurazepam. Flurazepam is commonly used as a sedative and hypnotic for the treatment of mild to moderate insomnia . The deuterated form, this compound, is often used as an internal standard in various analytical applications, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethylflurazepam-D4 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxyethylflurazepam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is carried out under strict quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethylflurazepam-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of this compound .
Scientific Research Applications
Toxicology and Drug Testing
2-Hydroxyethylflurazepam-D4 serves as an important internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying benzodiazepines and their metabolites in biological samples. Its use improves the accuracy and reliability of drug testing methodologies.
Quantitative Analysis
Recent studies have developed LC-MS/MS methods that utilize this compound to simultaneously detect and quantify multiple drugs, including benzodiazepines, in urine samples. For instance, a method was validated to detect 78 drugs and metabolites with high linearity (R² > 0.994) and precision (intra-assay CV between 1.7% and 8.8%) . This demonstrates the compound's effectiveness in enhancing the sensitivity of drug detection in clinical toxicology.
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
---|---|---|---|
2-Hydroxyethylflurazepam | 333.08 | 109.04 | 30 |
This compound | 337.11 | 113.07 | 30 |
Lorazepam | 321.02 | 275.01 | 22 |
Flurazepam | 388.20 | 315.00 | 6 |
This table summarizes the mass spectrometry parameters relevant to the analysis of benzodiazepines, highlighting the specific ions monitored for both the parent compound and its deuterated form.
Forensic Applications
In forensic toxicology, the detection of drugs in post-mortem samples is critical for determining cause of death or impairment levels. The use of deuterated standards like this compound enhances the reliability of results by compensating for matrix effects that can obscure true analyte concentrations . This is particularly relevant when analyzing complex biological matrices where interference can occur.
Pharmacokinetics Studies
Pharmacokinetic studies often require precise measurement of drug concentrations over time to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
Metabolism Studies
The incorporation of deuterium allows researchers to trace metabolic pathways more effectively by distinguishing between the parent compound and its metabolites during pharmacokinetic evaluations . Studies have shown that using deuterated compounds can lead to more accurate assessments of drug metabolism rates and pathways.
Research on Drug Interactions
Research involving the interactions between benzodiazepines and other medications can benefit from using deuterated standards like this compound. By providing a stable reference point, researchers can better understand how different substances may affect the pharmacodynamics and pharmacokinetics of benzodiazepines .
Mechanism of Action
The mechanism of action of 2-Hydroxyethylflurazepam-D4 is similar to that of flurazepam. It binds to an allosteric site on GABA-A receptors, potentiating the action of GABA by opening the chloride channel within the receptor. This causes chloride influx and hyperpolarization, leading to the sedative and hypnotic effects observed with flurazepam .
Comparison with Similar Compounds
Similar Compounds
Flurazepam: The parent compound, used as a sedative and hypnotic.
N-Desalkylflurazepam: Another metabolite of flurazepam with similar pharmacological properties.
Desalkylflurazepam-D4: A deuterated form of N-Desalkylflurazepam used as an internal standard.
Uniqueness
2-Hydroxyethylflurazepam-D4 is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate quantitation in analytical applications. The incorporation of deuterium atoms also helps in distinguishing it from non-deuterated analogs in complex biological matrices .
Biological Activity
2-Hydroxyethylflurazepam-D4 is a deuterated derivative of 2-Hydroxyethylflurazepam , a primary metabolite of the benzodiazepine flurazepam . This compound is primarily used in clinical and forensic toxicology for the quantification of hydroxyethylflurazepam levels in biological samples such as urine, serum, or plasma. The deuterated form serves as an internal standard in various analytical methods, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
- Chemical Formula : C17H10D4ClFN2O2
- Molecular Weight : 336.78 g/mol
- CAS Number : 1397209-35-6
Biological Activity
The biological activity of this compound is closely related to its parent compound, flurazepam. As a benzodiazepine, it primarily functions as a central nervous system depressant, exhibiting anxiolytic, sedative, and hypnotic properties.
Benzodiazepines exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. This enhancement occurs through binding to the GABAA receptor complex, leading to increased chloride ion influx and hyperpolarization of neurons, which results in decreased neuronal excitability.
Analytical Detection
The detection and quantification of this compound are critical in toxicological studies. The following table summarizes key analytical parameters for this compound:
Compound | Precursor Ion (m/z) | Primary Ion (m/z) | Retention Time (min) | Ionization Mode |
---|---|---|---|---|
This compound | 337.1052 | 211.2 | 7.1 | Positive |
This data is crucial for establishing reliable detection methods in clinical settings and forensic investigations .
Case Studies and Research Findings
-
Toxicology Analysis :
A study compared LC-MS and GC-MS methodologies for detecting benzodiazepines, including this compound, in urine samples. The findings indicated that LC-MS provided superior sensitivity and specificity compared to GC-MS, making it the preferred method for clinical toxicology . -
Clinical Applications :
Research has shown that flurazepam and its metabolites are effective in treating insomnia and anxiety disorders. The pharmacokinetics of these compounds suggest a prolonged half-life, contributing to their efficacy in managing sleep-related issues . -
Forensic Toxicology :
In forensic applications, the quantification of this compound helps establish drug exposure levels in cases of suspected overdose or drug-facilitated crimes. The use of deuterated standards enhances the accuracy of results due to reduced matrix effects during analysis .
Properties
Molecular Formula |
C17H14ClFN2O2 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
7-chloro-1-(2-hydroxyethyl)-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2/i1D,2D,3D,4D |
InChI Key |
FOCBRQQHNOKOJQ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CCO)F)[2H])[2H] |
Canonical SMILES |
C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO |
Origin of Product |
United States |
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